1,3,4-Oxadiazole Regioisomer Shows ~10‑Fold Lower Lipophilicity (log D) Than the 1,2,4-Oxadiazole Isomer
In a systematic matched-pair analysis of oxadiazole-containing compounds from the AstraZeneca collection, the 1,3,4‑oxadiazole regioisomer consistently displayed log D values approximately one unit lower than those of the corresponding 1,2,4‑oxadiazole regioisomer [1]. As 2‑methyl‑5‑(trichloromethyl)‑1,3,4‑oxadiazole belongs to the 1,3,4‑oxadiazole subclass, it is predicted to benefit from this intrinsic lipophilicity advantage.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole regioisomers: log D approximately 1 unit lower than 1,2,4-isomers [1] |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomers: log D approximately 1 unit higher [1] |
| Quantified Difference | Approximately one order of magnitude (~10‑fold) lower lipophilicity for the 1,3,4‑oxadiazole regioisomer |
| Conditions | Matched molecular pair analysis, AstraZeneca compound collection, shake‑flask log D determination at pH 7.4 [1] |
Why This Matters
Lower lipophilicity is directly correlated with improved developability parameters (reduced promiscuity, lower metabolic turnover, and decreased phospholipidosis risk), making the 1,3,4‑oxadiazole scaffold a superior choice for lead optimization.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. https://doi.org/10.1021/jm2013248 View Source
